CP-339818

Immunology Pharmacology Drug Discovery

Identifying selective Kv1.3 tools? CP-339818 is a use-dependent Kv1.3/Kv1.4 antagonist (IC50 ~200/300 nM) with dual HCN1/HCN4 blockade (IC50 18.9/43.4 µM). • Blocks Kv1.3 in T-cells without Kv1.4 confounding at 200-500 nM. • Preferential C-type inactivated state binding enables voltage protocol-specific experiments. • ≥98% HPLC purity; globally stocked for immediate shipment.

Molecular Formula C20H23ClN2
Molecular Weight 326.868
CAS No. 478341-55-8
Cat. No. B560205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-339818
CAS478341-55-8
SynonymsN-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1 pentanamine hydrochloride
Molecular FormulaC20H23ClN2
Molecular Weight326.868
Structural Identifiers
SMILESCCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl
InChIInChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H
InChIKeyHDAMNMJLKSDNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-339818: Kv1.3/Kv1.4 Blocker Overview


CP-339818 is a synthetic, non-peptide small molecule that functions as a Kv1.3 voltage-gated potassium channel antagonist [1]. It exhibits an IC50 of approximately 200 nM against Kv1.3 and also inhibits Kv1.4 with an IC50 of ~300 nM [1]. The compound belongs to the dihydroquinoline class and is characterized by a 1-benzyl-4-pentylimino-1,4-dihydroquinoline core structure [2]. CP-339818 is widely utilized as a pharmacological tool in immunology and neuroscience research due to its ability to suppress human T cell activation and its functional selectivity for Kv1.3 in immune cells, where Kv1.4 is absent [2].

Target Synthetic small-molecule blocker of Kv1.3 and Kv1.4 channels at sub‑micromolar concentrations; also engages HCN1/HCN4.
Mechanism Use‑dependent preference for the C‑type inactivated state; experimental outcomes depend on voltage protocol and stimulation frequency.
Context Fits ion‑channel pharmacology, T‑cell activation assays, HCN subtype discrimination, and Kv1 scaffold benchmarking workflows.

Why CP-339818 Cannot Be Replaced


Kv1.3 antagonists vary significantly in their potency, selectivity profile across Kv1-family channels, and mechanism of action [1]. While peptide toxins like ShK and margatoxin offer picomolar potency, their peptide nature presents challenges in stability, delivery, and immunogenicity [2]. Conversely, many non-peptide Kv1.3 blockers (e.g., clofazimine, UK-78282) exhibit distinct selectivity profiles or lower potency [3]. CP-339818 occupies a unique position as a non-peptide, moderately potent inhibitor with a well-characterized use-dependent block of the C-type inactivated state, and it demonstrates functional selectivity for Kv1.3 in immune cells due to the absence of Kv1.4 [1]. Substituting CP-339818 with another Kv1.3 antagonist without accounting for these parameters would compromise experimental reproducibility and functional outcomes.

State‑independent blockers (ShK, margatoxin) cannot replicate CP‑339818’s use‑dependent C‑type inactivation block; voltage‑protocol sensitivity may shift results.

Non‑selective K⁺ channel blockers (TEA, 4‑AP) confound Kv1.3 attribution because they also inhibit I_CRAC and K_Ca channels in T cells.

Chemical analogs with altered N‑alkyl chain length (hexyl homolog, WIN‑17317‑3) show >4‑fold lower Kv1.3 potency; potency‑optimized pentyl side chain is critical.

CP-339818 Comparator Evidence


Kv1.3 Potency vs. Chemical Homolog

CP-339818 is a synthetic, non-peptide small molecule (MW 304.43), whereas ShK and margatoxin are large peptide toxins (MW ~4 kDa) [1][2]. While peptide toxins exhibit picomolar potency (ShK IC50 ~10 pM; margatoxin IC50 ~30-50 pM), their peptide nature limits stability, oral bioavailability, and can induce immunogenicity [2][3]. CP-339818's non-peptide scaffold offers advantages in synthetic accessibility, formulation, and in vivo handling for routine laboratory use [1].

Kv1.3 Potency vs. Homolog
Head-to-head
CP‑339818 IC50 230 nM vs. hexyl homolog 1053 nM (4.6‑fold difference); WIN‑17317‑3 IC50 828 nM.
Supports pentyl‑optimized potency selection; close analogs require ~5× higher concentration for equivalent block.
L929 fibroblast whole‑cell patch clamp; TTD‑curated data. Protocol‑dependent potency.
Immunology Pharmacology Drug Discovery

HCN1 vs. HCN4 Selectivity Profile

CP-339818 blocks Kv1.3 with an IC50 of 200 nM [1]. This potency is intermediate among non-peptide Kv1.3 antagonists. It is significantly less potent than PAP-1 (IC50 = 2 nM) [2] and correolide (IC50 = 86 nM) [3], but comparable to or more potent than UK-78282 (IC50 = 200-280 nM) [4] and clofazimine (IC50 = 300 nM - 1 µM) [5].

HCN1/HCN4 Selectivity
Cross-study comparable
HCN1 IC50 18.9 μM, HCN4 IC50 43.4 μM; 2.3‑fold HCN1 preference (high Cl⁻).
Moderate HCN1 preference enables subtype‑discrimination studies; equipotent DK‑AH269 cannot distinguish HCN1/HCN4.
IonWorks HT automated patch clamp; voltage‑dependent block relieved at negative potentials.
Immunology Pharmacology Channelopathy

Kv1.3/Kv1.4 Selectivity in T Cells

CP-339818 blocks Kv1.3 (IC50 = 200 nM) and Kv1.4 (IC50 = 300 nM), but is significantly less potent against Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 [1]. Importantly, Kv1.4 is absent in effector memory T (Tem) cells, rendering CP-339818 functionally selective for Kv1.3 in these immune cells [1]. This functional selectivity is a key differentiator compared to less selective Kv channel blockers like 4-aminopyridine or tetraethylammonium.

Functional Kv1.4 Contribution
Head-to-head
CP‑339818 (3 μM) attenuated H₂O₂‑induced dilation; Kv1.3‑selective PAP‑1 (10 nM) had zero effect (human adipose arterioles).
Kv1.4 blockade confirmed as required for functional response; PAP‑1 cannot substitute in tissues co‑expressing Kv1.4.
Pressure myography, n=5 vessels; Nishijima et al. 2018.
Immunology T Cell Biology Autoimmunity

Use-Dependent C-Type Inactivation Block

CP-339818 preferentially binds to the C-type inactivated state of Kv1.3, inhibiting the channel in a use-dependent manner [1]. This mechanism contrasts with pore blockers like charybdotoxin or margatoxin that bind to the external vestibule. The use-dependent block means that CP-339818's efficacy increases with channel activity, which may be advantageous in pathophysiological conditions where Kv1.3 is hyperactive.

State‑Dependent Block
Cross-study comparable
Preferential binding to C‑type inactivated Kv1.3; accumulation with repetitive depolarization (use‑dependent).
Voltage protocol and stimulation frequency critically determine apparent potency; ShK/MgTx are state‑independent.
Whole‑cell patch clamp in L929 cells and human T lymphocytes; Nguyen et al. 1996.
Biophysics Ion Channels Pharmacology

Selectivity Over T-Cell Calcium Channels

CP-339818 (200 nM) suppresses human T cell activation, as evidenced by reduced IL-2 production and proliferation [1]. This functional effect is comparable to that of other Kv1.3 blockers, but CP-339818's non-peptide nature and functional selectivity make it a preferred tool for in vitro and ex vivo studies. No direct quantitative comparison with other Kv1.3 blockers in the same assay is available, but the suppression of T cell activation is a hallmark of Kv1.3 blockade.

T‑Cell Ca²⁺ Channel Selectivity
Supporting evidence
No detectable block of I_CRAC or K_Ca (IKCa1/KCa3.1) at concentrations up to 5 μM that fully block Kv1.3.
Kv1.3‑specific functional attribution is possible; non‑selective blockers (TEA, 4‑AP) lack this clean profile.
Human T‑lymphocyte whole‑cell recordings; data from original characterization study.
Immunology T Cell Activation Autoimmune Disease

CP-339818 Research Applications


Kv1.3 Blockade in Effector Memory T Cells

CP-339818 is ideal for in vitro and ex vivo studies of T cell activation, proliferation, and cytokine production where a non-peptide Kv1.3 inhibitor is preferred over peptide toxins due to stability, cost, or ease of handling [1]. Its functional selectivity for Kv1.3 in effector memory T cells allows targeted investigation of Kv1.3's role in autoimmune and inflammatory processes [1].

HCN1/HCN4 Subtype Discrimination

CP-339818's well-characterized use-dependent block of the C-type inactivated state makes it a valuable tool for probing the gating mechanisms and inactivation pathways of Kv1.3 [1]. Researchers can utilize CP-339818 to dissect state-dependent pharmacology and compare with pore blockers like charybdotoxin [1].

Kv1.3/Kv1.4 Blockade in Neuronal and Vascular Tissues

Due to its moderate potency and established selectivity profile, CP-339818 serves as a reliable reference compound for screening and characterizing novel Kv1.3 antagonists [1]. Its non-peptide nature and well-documented IC50 provide a consistent baseline for comparative pharmacology studies.

Iminodihydroquinoline Scaffold Benchmarking

Although CP-339818 blocks both Kv1.3 and Kv1.4, its selectivity profile can be exploited in neuronal preparations where Kv1.4 is present [2]. It is useful for studying the combined role of these channels in neuronal excitability, synaptic transmission, or pain signaling, particularly in trigeminal ganglia neurons [2].

Application
Selection Property
Validation Focus
T‑cell activation studies
Kv1.3‑selective functional blockade in Tem cells (Kv1.4 not expressed)
Verify lack of I_CRAC / K_Ca inhibition at working concentrations
HCN subtype pharmacology
Moderate HCN1 preference (2.3‑fold) and voltage‑dependent block
Control for Cl⁻ sensitivity and holding potential; combine with Kv1‑selective peptides
Neuronal / vascular dual Kv1 blockade
Simultaneous Kv1.3 + Kv1.4 inhibition in native tissues
Compare with subtype‑selective blockers (PAP‑1, DPO‑1) to parse Kv1 contributions
Kv1.3 inhibitor scaffold benchmarking
Pentyl‑optimized iminodihydroquinoline reference compound
SAR comparison against hexyl homolog and WIN‑17317‑3; state‑dependent mechanism confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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